3-Amino-4-chloro-N-isopropylbenzamide

Description

BenchChem offers high-quality 3-Amino-4-chloro-N-isopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-chloro-N-isopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSJCHWWMFRTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588217 | |

| Record name | 3-Amino-4-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926221-68-3 | |

| Record name | 3-Amino-4-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-chloro-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-chloro-N-isopropylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted properties with established, field-proven methodologies for its empirical determination. We will delve into the structural elucidation, synthesis, and the analytical techniques required to ascertain its purity, stability, and key physicochemical parameters. This document is designed to be a practical resource for researchers, offering not just data, but the scientific rationale behind the experimental protocols.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in modern pharmacology, constituting the active component in a wide array of therapeutic agents, from antiemetics to antipsychotics and beyond. Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical characteristics. Properties such as solubility, lipophilicity, and pKa govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. Therefore, a thorough physicochemical characterization is a critical and non-negotiable step in the drug development pipeline.

This guide focuses on 3-Amino-4-chloro-N-isopropylbenzamide, a molecule with functional groups that suggest potential for diverse biological interactions. The presence of an amino group, a chloro substituent, and an isopropyl amide moiety creates a unique electronic and steric profile that warrants detailed investigation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design.

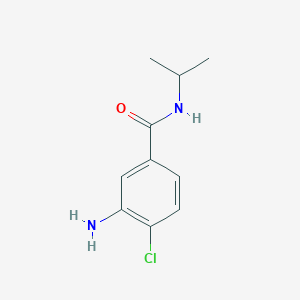

Chemical Structure

The chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide is presented below.

Caption: Chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 3-Amino-4-chloro-N-isopropylbenzamide. It is imperative to note that these are computational predictions and require experimental verification.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | - |

| Molecular Weight | 212.68 g/mol | - |

| Boiling Point | 344.6 ± 32.0 °C | [1] |

| Density | 1.198 ± 0.06 g/cm³ | [1] |

| pKa | 14.13 ± 0.46 | [1] |

Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

A plausible synthetic route for 3-Amino-4-chloro-N-isopropylbenzamide can be adapted from established methods for similar benzamide derivatives[2]. A common approach involves the amidation of a carboxylic acid precursor, which itself can be derived from a nitrated starting material.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Amino-4-chloro-N-isopropylbenzamide.

Experimental Protocol for Synthesis

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-chlorobenzoic acid.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent like dichloromethane (DCM) under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-nitro-4-chlorobenzoyl chloride.

Step 2: Synthesis of 3-Nitro-4-chloro-N-isopropylbenzamide

-

Dissolve the crude 3-nitro-4-chlorobenzoyl chloride in an anhydrous aprotic solvent such as DCM.

-

Cool the solution in an ice bath.

-

Slowly add a solution of isopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

-

Dissolve the purified 3-Nitro-4-chloro-N-isopropylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the catalyst (if used) and remove the solvent.

-

Purify the final product by recrystallization or column chromatography to yield 3-Amino-4-chloro-N-isopropylbenzamide.

Structural Elucidation and Characterization

Confirming the identity and structure of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the amide proton, the isopropyl methine proton, and the isopropyl methyl protons. The splitting patterns and coupling constants will provide information on the connectivity of the atoms.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹³C NMR (Carbon NMR):

-

Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the amide carbonyl carbon, and the isopropyl carbons.

-

Data Acquisition: Typically acquired with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

N-H stretching of the secondary amide (around 3300 cm⁻¹).

-

C=O stretching of the amide (around 1630-1680 cm⁻¹).

-

C-N stretching.

-

Aromatic C-H and C=C stretching.

-

C-Cl stretching.

-

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M⁺ and M+2⁺).

-

Fragmentation: Analysis of the fragmentation pattern can further confirm the structure.

Purity Determination

Assessing the purity of a synthesized compound is crucial for its use in further research and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile organic compounds.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer, run in either isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Purity Calculation: Purity is typically calculated using the area percentage method from the chromatogram.

Caption: A typical workflow for HPLC purity analysis.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically broaden and depress the melting point.

-

Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a potential drug molecule and to develop stability-indicating analytical methods[3][4]. These studies involve subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.

Rationale and Objectives

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To establish the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method.

Recommended Stress Conditions

The compound should be subjected to the following conditions, with the goal of achieving 5-20% degradation[4]:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 80°C).

-

Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH Q1B guidelines.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

References

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Chemistry Education. Synthesis and analysis of amides. [Link]

Sources

3-Amino-4-chloro-N-isopropylbenzamide molecular structure and weight

An In-Depth Technical Guide to 3-Amino-4-chloro-N-isopropylbenzamide: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-4-chloro-N-isopropylbenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. This document details the compound's molecular structure, physicochemical properties, and a plausible synthetic route derived from established chemical principles. By synthesizing data from public chemical databases and analogous patented procedures, this guide serves as a foundational resource for scientists working with or considering this molecule as a synthetic intermediate or a scaffold for novel chemical entities.

Molecular Identity and Physicochemical Properties

The unique arrangement of functional groups on the benzamide core dictates the molecule's chemical behavior, solubility, and potential for intermolecular interactions—critical factors in both synthetic chemistry and pharmacological applications.

Nomenclature and Identifiers

Correctly identifying a chemical compound is the bedrock of reproducible science. The primary identifiers for 3-Amino-4-chloro-N-isopropylbenzamide are essential for database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-4-chloro-N-(propan-2-yl)benzamide | N/A |

| CAS Number | 926221-68-3 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [2] |

| Molecular Weight | 212.67 g/mol | [2] |

Molecular Structure Analysis

The structure of 3-Amino-4-chloro-N-isopropylbenzamide features a central benzene ring substituted at positions 1, 3, and 4.

-

Benzamide Core: The foundational scaffold is a benzamide, consisting of a benzene ring attached to an amide functional group. This group is a common feature in many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.

-

Substitution Pattern:

-

A chloro group at position 4 significantly influences the electronic properties of the aromatic ring through inductive effects and can serve as a metabolic blocking position.

-

An amino group at position 3 acts as a hydrogen bond donor and a potential site for further functionalization.

-

An N-isopropyl group on the amide nitrogen adds steric bulk and lipophilicity, which can impact solubility, cell permeability, and binding affinity to biological targets.

-

Synthesis and Mechanistic Rationale

A similar synthesis strategy is outlined in a patent for a related molecule, which validates this approach.[3]

Proposed Synthetic Workflow

The synthesis can be dissected into two primary transformations: (1) Amide bond formation, followed by (2) Nitro group reduction. Performing the amidation first is crucial because the reagents used for amide coupling are incompatible with the free amino group, which would be present if the reduction were performed first.

Experimental Protocol (Proposed)

This protocol is a model procedure. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 3-Nitro-4-chloro-N-isopropylbenzamide

-

Reaction Setup: To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes. The formation of the activated HOBt-ester is the key to efficient coupling. This intermediate is more reactive towards the amine than the starting carboxylic acid, preventing side reactions.

-

Amidation: Add isopropylamine (1.1 eq) dropwise to the solution. The reaction is typically exothermic.

-

Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

-

Reaction Setup: Dissolve the crude 3-nitro-4-chloro-N-isopropylbenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reduction: Add ammonium chloride (NH₄Cl, 3.0 eq) followed by iron powder (Fe, 3.0-5.0 eq). The use of iron in the presence of a mild proton source like NH₄Cl is a classic, cost-effective, and reliable method for reducing aromatic nitro groups with high functional group tolerance.[4]

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-85°C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar product spot (due to the new amino group) indicates reaction completion, typically within 1-3 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel to afford the final product, 3-Amino-4-chloro-N-isopropylbenzamide.

Safety and Handling

While specific toxicity data for 3-Amino-4-chloro-N-isopropylbenzamide is not available, data from the structurally similar compound 3-Amino-4-chlorobenzamide can be used to infer a preliminary hazard profile.[5]

-

GHS Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Applications in Research and Development

Substituted benzamides are a privileged scaffold in medicinal chemistry. The specific combination of functional groups in 3-Amino-4-chloro-N-isopropylbenzamide makes it a versatile building block for creating libraries of more complex molecules. The primary amino group serves as a key handle for a wide range of chemical transformations, including:

-

Acylation/Sulfonylation: To explore structure-activity relationships at this position.

-

Diazotization: Followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

-

Buchwald-Hartwig or Ullmann Couplings: To form C-N bonds with aryl or heteroaryl partners.

The overall structure is an important intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries.[4]

References

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PubChem. Benzamide, 3-amino-4-chloro- (CID 88200). National Center for Biotechnology Information. [Link]

-

PubChem. 3-amino-2-chloro-N-propan-2-ylbenzamide (CID 112573979). National Center for Biotechnology Information. [Link]

-

ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Link]

Sources

- 1. 3-amino-4-chloro-N-isopropylbenzamide CAS#: 926221-68-3 [m.chemicalbook.com]

- 2. 3-amino-2-chloro-N-propan-2-ylbenzamide | C10H13ClN2O | CID 112573979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to Target Identification and Validation for 3-Amino-4-chloro-N-isopropylbenzamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-4-chloro-N-isopropylbenzamide is a novel benzamide derivative with an uncharacterized mechanism of action. This technical guide provides a comprehensive, step-by-step framework for the identification and validation of its potential therapeutic targets. Benzamide structures are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and cardiovascular effects, making this compound a person of interest for further investigation.[1][2] This document outlines a multi-pronged strategy encompassing in silico, in vitro, and cellular approaches to systematically deconvolve the compound's biological targets and pathways. Detailed, field-proven protocols for key validation experiments are provided to ensure scientific rigor and reproducibility. The overarching goal is to equip research and drug development professionals with a robust roadmap to unlock the therapeutic potential of this and other novel chemical entities.

Part 1: Initial Assessment and Target Prediction

Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties and computationally predicted targets is essential. This initial phase is designed to be cost-effective and hypothesis-generating.

Physicochemical Profiling

A summary of the known properties of 3-Amino-4-chloro-N-isopropylbenzamide is presented below. These parameters are critical for designing subsequent experiments, ensuring appropriate solvent selection, and predicting potential liabilities like poor solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | PubChem |

| Molecular Weight | 212.68 g/mol | PubChem |

| IUPAC Name | 3-amino-4-chloro-N-propan-2-ylbenzamide | PubChem |

| CAS Number | 926221-68-3 | ECHEMI[3] |

In Silico Target Prediction

Computational methods serve as a powerful first step to generate hypotheses about potential protein targets by comparing the compound's structure to vast databases of known bioactive molecules.

-

Structural Similarity and Pharmacophore Modeling: The chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide can be used as a query against databases like ChEMBL and BindingDB. This approach identifies known drugs or probes with similar structural motifs. For instance, various benzamide derivatives have been shown to act as selective serotonin 4 receptor agonists, sigma-1 protein ligands, or inhibitors of enzymes like carbonic anhydrase.[4][5][6] These known targets of structurally related compounds become the first set of high-priority candidates for investigation.

-

Molecular Docking: A more targeted computational approach involves docking the 3D structure of the compound into the crystal structures of a panel of potential targets. This panel could include proteins from families known to interact with benzamides, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. The docking scores provide a rank-ordered list of potential binders based on predicted binding affinity.

Part 2: Unbiased Target Identification Strategies

While in silico methods are hypothesis-driven, unbiased experimental approaches are critical for discovering novel or unexpected targets. These methods survey the compound's interactions across a broad range of proteins without preconceived notions. The overall workflow for target identification and validation is depicted below.

Caption: Overall workflow for target identification and validation.

Phenotypic Screening and Target Deconvolution

A powerful strategy is to first identify a cellular phenotype caused by the compound and then work backward to identify the molecular target responsible.

-

Phenotypic Screening: Treat various cell lines (e.g., cancer cell lines, neuronal cells) with 3-Amino-4-chloro-N-isopropylbenzamide and use high-content imaging or other assays to monitor for specific effects, such as apoptosis, cell cycle arrest, or changes in morphology.

-

Target Deconvolution: Once a robust phenotype is observed, several methods can be employed to identify the responsible target.[7]

-

Affinity Chromatography: This classical biochemical method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[8][9][10]

-

Thermal Proteome Profiling (TPP): TPP is a modern, label-free method that measures changes in the thermal stability of thousands of proteins in response to drug binding.[11][12][13] A ligand-bound protein is typically more resistant to heat-induced unfolding.[14] This allows for the identification of direct and indirect targets in a native cellular environment.[13][[“]]

-

Genetic Screening (CRISPR/siRNA): Genome-wide CRISPR or siRNA screens can identify genes whose loss-of-function (knockout or knockdown) results in resistance or hypersensitivity to the compound.[7][16][17] Genes that phenocopy the compound's effect when perturbed are strong candidates for being part of the targeted pathway.[18][19]

-

Part 3: Target Validation Methodologies

Identifying a "hit" from a primary screen is only the first step. Rigorous validation using orthogonal methods is required to confirm that the compound directly binds the putative target and modulates its function in a biologically relevant manner.[20]

Direct Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms a compound engages its target within the complex milieu of an intact cell.[21][22] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[23][24]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol is adapted for determining the interaction between a small molecule and a specific target protein in a cell lysate.[25]

-

Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., SK-HEP-1 human liver cancer cells) to ~80% confluency.[25]

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors) and lyse by freeze-thaw cycles or sonication.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris.

-

-

Compound Incubation:

-

Divide the clarified lysate into two main groups: Vehicle control (e.g., DMSO) and 3-Amino-4-chloro-N-isopropylbenzamide treatment.

-

Incubate the lysates with the compound or vehicle at room temperature for 30 minutes.

-

-

Thermal Challenge:

-

Aliquot the treated lysates into PCR tubes for each temperature point.

-

Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). A no-heat control (room temperature) should be included.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Separation of Soluble Fraction:

-

Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Detection and Analysis:

-

Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.

-

Quantify the band intensities for each temperature point.

-

Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

-

Affinity-Based Target Identification

Affinity chromatography remains a cornerstone of target identification.[26] It involves chemically modifying the small molecule to immobilize it on a solid support (e.g., beads), which is then used as "bait" to capture binding proteins from a cell lysate.[10][27][28][29]

This protocol provides a general framework for an affinity-based pull-down experiment.[8][28]

-

Probe Synthesis and Immobilization:

-

Synthesize an analog of 3-Amino-4-chloro-N-isopropylbenzamide containing a linker and an affinity tag (e.g., biotin). It is crucial that this modification does not abrogate the compound's biological activity.

-

Covalently attach the tagged compound to a solid support, such as streptavidin-coated agarose beads (for biotinylated probes).[8]

-

-

Lysate Preparation:

-

Prepare a native protein lysate from cells or tissues of interest as described in the CETSA protocol.

-

-

Binding and Washing:

-

Incubate the protein lysate with the compound-immobilized beads for 1-2 hours at 4°C with gentle rotation.

-

Include a crucial negative control: lysate incubated with beads that have been blocked with free biotin or that are linked to an inactive analog of the compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[9]

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be done by:

-

Competition with an excess of the free, non-immobilized 3-Amino-4-chloro-N-isopropylbenzamide.

-

Using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).[9]

-

-

-

Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Stain the gel (e.g., with silver stain or Coomassie blue) and excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

-

Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

-

Part 4: Pathway Analysis and Therapeutic Hypothesis

Once a target is validated, the final step is to understand its role in biological pathways and disease pathology. This allows for the formulation of a clear therapeutic hypothesis.

-

Pathway Mapping: Utilize bioinformatics databases such as KEGG and Reactome to map the validated target to known signaling pathways.

-

Disease Association: Use resources like the Online Mendelian Inheritance in Man (OMIM) and DisGeNET databases to investigate if the target is genetically or otherwise implicated in human diseases.

-

Hypothesis Generation: Based on the pathway and disease association data, formulate a testable hypothesis. For example: "By inhibiting Target X, 3-Amino-4-chloro-N-isopropylbenzamide disrupts the 'ABC' signaling pathway, which is known to be hyperactive in 'XYZ' cancer, thereby inducing apoptosis in cancer cells." This hypothesis will then guide future preclinical and clinical development.

References

- Thermal Proteome Profiling for Drug Target Identification and Probing of Protein St

- Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX Biotech.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Target identification and mechanism of action in chemical biology and drug discovery.

- Thermal Proteome Profiling (TPP) Service. Revvity.

- A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Brieflands.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- What are the applications of thermal proteome profiling in drug discovery?. Consensus.

- Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery.

- Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry.

- Target identification of small molecules: an overview of the current applications in drug discovery.

- Target Identification and Validation (Small Molecules). University College London.

- Small-molecule Target and Pathway Identific

- Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry.

- CRISPR approaches to small molecule target identific

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Accelerate drug discovery with advanced target identification and valid

- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- Affinity Chrom

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.

- CRISPR-Cas9 Screening for Target Identific

- Identification of Direct Protein Targets of Small Molecules. Current Protocols in Chemical Biology.

- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.

- Small molecule target identification using photo-affinity chrom

- Affinity Chromatography.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- CETSA. Pelago Bioscience.

- Affinity-based target identification for bioactive small molecules. RSC Publishing.

- 3-amino-4-chloro-N-isopropylbenzamide SDS, 926221-68-3 Safety D

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nuvisan.com [nuvisan.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 11. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. æ±æï¼ç«ç¹å·²æå [chomixbio.com]

- 13. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 14. brieflands.com [brieflands.com]

- 15. consensus.app [consensus.app]

- 16. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bms.kr [bms.kr]

- 18. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. news-medical.net [news-medical.net]

- 22. CETSA [cetsa.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. conductscience.com [conductscience.com]

- 29. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Benzamide Core in Modern Drug Discovery: A Technical Guide to Leveraging 3-Amino-4-chloro-N-isopropylbenzamide as a High-Potential Fragment

Distribution: For Internal Research & Development Use Only

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification strategies, prized for its efficiency in exploring chemical space and its capacity to deliver highly optimized lead candidates. Within the vast landscape of chemical fragments, the benzamide scaffold represents a "privileged" motif, consistently appearing in a multitude of clinically successful therapeutics. This in-depth technical guide focuses on a specific, high-potential benzamide fragment: 3-amino-4-chloro-N-isopropylbenzamide . We will dissect its chemical attributes, propose strategic applications in drug discovery campaigns, and provide detailed, field-proven protocols for its synthesis, screening, and elaboration into novel lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of FBDD with a versatile and promising chemical starting point.

The Strategic Value of the Benzamide Scaffold in Fragment-Based Drug Design (FBDD)

The philosophy of FBDD hinges on the principle that smaller, lower complexity molecules ("fragments") are more likely to form high-quality interactions with a biological target. These low-affinity interactions, once identified, provide a roadmap for building more potent and selective drug candidates. The benzamide scaffold is particularly adept in this role due to a confluence of favorable properties:

-

Structural Rigidity and Defined Vectors: The planar phenyl ring and the amide linkage provide a rigid core, which reduces the entropic penalty upon binding and presents well-defined vectors for chemical elaboration. This structural pre-organization is a key attribute for successful fragment evolution.

-

Hydrogen Bonding Capabilities: The amide group is a classic hydrogen bond donor and acceptor, enabling it to form key interactions with protein backbones and side chains, a common feature in many enzyme active sites and receptor binding pockets.

-

Synthetic Tractability: The chemistry of benzamides is well-established and highly versatile, allowing for the straightforward synthesis of diverse analog libraries to explore Structure-Activity Relationships (SAR).

-

Biochemical Precedent: Benzamide-containing molecules have demonstrated activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs), making them a valuable starting point for many therapeutic areas.

Deconstructing the Fragment: 3-Amino-4-chloro-N-isopropylbenzamide

The subject of this guide, 3-amino-4-chloro-N-isopropylbenzamide, is a carefully selected fragment that embodies the principles of FBDD. Its features suggest a high potential for generating meaningful interactions with a variety of protein targets.

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment typically adheres to the "Rule of Three," a set of guidelines that increase the probability of identifying high-quality hits. Let's analyze our fragment in this context:

| Property | Value (Predicted/Calculated) | "Rule of Three" Guideline | Status |

| Molecular Weight | ~212.67 g/mol | < 300 Da | Compliant |

| cLogP | ~2.5 | ≤ 3 | Compliant |

| Hydrogen Bond Donors | 2 (amine and amide N-H) | ≤ 3 | Compliant |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and amine nitrogen) | ≤ 3 | Compliant |

| Rotatable Bonds | 2 | Low (Favorable) | Compliant |

The predicted values are based on the chemical structure and standard computational algorithms. Actual experimental values may vary slightly.

The compliance of 3-amino-4-chloro-N-isopropylbenzamide with the "Rule of Three" makes it an ideal candidate for inclusion in a fragment screening library. Its low molecular weight and complexity provide a higher probability of fitting into small pockets on a protein surface, while its balanced hydrogen bonding potential allows for diverse interaction modes.

Key Structural Features and Their Implications for Drug Design

-

3-Amino Group: This primary amine serves as a crucial vector for chemical modification. It can be readily acylated, alkylated, or used in a variety of coupling reactions to "grow" the fragment into unexplored regions of a binding pocket. Its position meta to the amide provides a distinct directional vector for expansion.

-

4-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electronics of the aromatic ring and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding. It also provides a potential site for further chemical modification, for instance, through nucleophilic aromatic substitution, albeit under more forcing conditions.

-

N-isopropyl Group: This lipophilic group can probe hydrophobic pockets and its steric bulk can influence the preferred conformation of the amide bond. The isopropyl group offers a good balance between size and lipophilicity for initial fragment screening.

Below is a DOT script for a Graphviz diagram illustrating the key functional groups and their potential roles in fragment-based design.

Caption: Key functional groups of the fragment and their design roles.

Experimental Protocols: A Guide to Application

The following protocols are presented as a comprehensive guide for the synthesis, screening, and initial optimization of 3-amino-4-chloro-N-isopropylbenzamide.

Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide

A robust synthesis is the foundation of any FBDD campaign. The following two-step protocol provides a reliable route to the target fragment.

Step 1: Amide Coupling of 3-Nitro-4-chlorobenzoic Acid with Isopropylamine

-

To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Concentrate the reaction mixture in vacuo to afford the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Add isopropylamine (1.2 eq) and triethylamine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 3-nitro-4-chloro-N-isopropylbenzamide.

Step 2: Reduction of the Nitro Group

-

To a solution of 3-nitro-4-chloro-N-isopropylbenzamide (1.0 eq) in ethanol or methanol (0.1 M), add tin(II) chloride dihydrate (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by the addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 3-amino-4-chloro-N-isopropylbenzamide.

The workflow for the synthesis is depicted in the DOT script below.

Caption: Synthetic workflow for 3-amino-4-chloro-N-isopropylbenzamide.

Fragment Screening Methodologies

The weak affinity of fragments necessitates the use of sensitive biophysical techniques for their detection. A multi-pronged approach, employing orthogonal methods, is highly recommended to minimize false positives and negatives.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is an excellent primary screening technique due to its high throughput, low protein consumption, and ability to provide kinetic data.

-

Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling.

-

Screening: Prepare a stock solution of 3-amino-4-chloro-N-isopropylbenzamide in 100% DMSO and dilute into the running buffer to a final concentration of 200 µM with a final DMSO concentration of 1-2%.

-

Injection: Inject the fragment solution over the sensor surface and a reference flow cell (without protein or with an irrelevant protein).

-

Data Analysis: A positive hit is identified by a significant increase in the response units (RU) on the active surface compared to the reference cell.

Secondary Screen & Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for validating hits and providing structural information about the binding event. Ligand-observed NMR experiments are particularly well-suited for fragment screening.

-

Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a suitable deuterated buffer.

-

STD-NMR: Acquire a ¹H NMR spectrum of the fragment alone. Then, acquire a Saturation Transfer Difference (STD) spectrum in the presence of the target protein. A positive hit will show signals in the STD spectrum, indicating that the fragment is binding to the protein.

-

WaterLOGSY: As an orthogonal ligand-observed method, WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) can confirm the binding. In this experiment, a binding fragment will show NOE signals with the same sign as the bulk water signal.

Structural Characterization: X-Ray Crystallography

For high-priority hits, co-crystallization or soaking of the fragment into crystals of the target protein can provide high-resolution structural information of the binding mode, which is invaluable for structure-based drug design.

-

Crystal Preparation: Grow crystals of the target protein to a suitable size.

-

Soaking: Prepare a solution of the fragment at a high concentration (e.g., 1-10 mM) in the crystallization mother liquor and soak the protein crystals in this solution for a defined period.

-

Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Solve the crystal structure and analyze the electron density maps to confirm the binding of the fragment and to determine its binding pose.

The following DOT script illustrates the fragment screening cascade.

The Benzamide Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide functional group, a deceptively simple amide of benzoic acid, represents a cornerstone in contemporary drug discovery and development. Its remarkable versatility allows it to serve as a key pharmacophoric element in a wide array of therapeutic agents, targeting a diverse range of biological macromolecules. This guide provides a comprehensive exploration of benzamide derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and pivotal roles in treating a multitude of human diseases.

The Enduring Appeal of the Benzamide Core

First synthesized in 1833, benzamides did not gain significant traction in medicine until the early 20th century.[1] Today, they are integral components of drugs ranging from antipsychotics and antiemetics to a new generation of targeted cancer therapies.[1][2][3] The success of the benzamide scaffold can be attributed to several key features:

-

Structural Rigidity and Planarity: The benzene ring provides a rigid scaffold, facilitating well-defined interactions with biological targets.

-

Hydrogen Bonding Capabilities: The amide moiety is an excellent hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.

-

Synthetic Tractability: The benzamide linkage is readily formed through robust and well-established synthetic methodologies, allowing for the facile generation of large and diverse chemical libraries for screening and optimization.[4][5]

-

Tunable Physicochemical Properties: Substitution on both the aromatic ring and the amide nitrogen allows for precise modulation of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-like characteristics.

Benzamide Derivatives as Modulators of the Central Nervous System

Some of the most well-established applications of benzamide derivatives are in the treatment of central nervous system (CNS) disorders, particularly psychosis and nausea.

Antipsychotic Activity: Dopamine Receptor Antagonism

Substituted benzamides like sulpiride and amisulpride are effective antipsychotic agents.[1][6] Their primary mechanism of action involves the antagonism of dopamine D2-like receptors (D2, D3, and D4).[7] By blocking these receptors, particularly in the mesolimbic pathway, they alleviate the positive symptoms of schizophrenia.[6][8]

Amisulpride exhibits a particularly interesting dose-dependent dual mechanism of action. At higher doses (400-1,200 mg/day), it acts as a potent postsynaptic D2/D3 receptor antagonist, producing its antipsychotic effects.[6][8] At lower doses (50 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and demonstrating efficacy in treating depressive symptoms and the negative symptoms of schizophrenia.[6][9]

Antiemetic Effects: A Dual-Action Mechanism

Benzamides such as metoclopramide and alizapride are widely used to manage nausea and vomiting, especially that induced by chemotherapy.[10][11][12] Their antiemetic properties stem from a dual mechanism:

-

Central D2 Receptor Antagonism: They block dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.

-

Peripheral 5-HT4 Receptor Agonism: They act as agonists at serotonin 5-HT4 receptors in the gastrointestinal tract, promoting gastric emptying.[3]

Interestingly, some newer benzamide derivatives have been developed as potent antiemetics with reduced or absent dopamine D2 receptor antagonism, thereby minimizing the risk of extrapyramidal side effects.[10][13]

The Rise of Benzamides in Oncology

More recently, the benzamide scaffold has emerged as a powerhouse in the development of targeted anticancer agents. These derivatives employ diverse mechanisms to combat cancer, including epigenetic modulation and the inhibition of key signaling pathways.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[14][15] Their dysregulation is a common feature in many cancers, making them an attractive therapeutic target.[14][15] Benzamide derivatives have proven to be a significant class of HDAC inhibitors.[14][15]

The mechanism of action for many benzamide-based HDAC inhibitors involves the o-aminobenzamide moiety chelating the zinc ion within the active site of the enzyme.[7][15] This interaction, along with other interactions with amino acid residues in the active site cavity, leads to the inhibition of the enzyme and subsequent downstream effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[15][16] Entinostat (MS-275) is a notable example of a benzamide-based HDAC inhibitor that has shown promise in clinical trials.[17][18]

Extensive research has elucidated key structural features for potent HDAC inhibition by benzamide derivatives:

-

Zinc-Binding Group: An amino or hydroxy group at the 2'-position of the benzanilide moiety is often crucial for activity, as it can act as a hydrogen-bonding or electrostatic interaction site.[17]

-

Linker Region: The length and nature of the linker connecting the zinc-binding group to a surface recognition domain can significantly impact potency and isoform selectivity.[19] Shorter molecular lengths have been associated with stronger HDAC inhibition.[19]

-

Capping Group: Modifications to the terminal benzene ring can influence interactions with the surface of the enzyme, affecting both potency and selectivity.[19]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that an increase in electron density around the benzamide ring enhances inhibitory activity.[20][21]

Kinase Inhibition: Targeting Aberrant Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The benzamide scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

For instance, a series of 3-substituted benzamide derivatives, structurally related to imatinib, have been identified as highly potent inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[22] Similarly, novel benzamide derivatives have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) and receptor tyrosine kinases like EGFR, HER-2, and KDR (VEGFR2).[23][24][25]

The design of these inhibitors often involves a flexible linker, such as 4-(aminomethyl)benzamide, to allow the molecule to occupy both the adenine-binding pocket and an allosteric pocket within the kinase active site.[23]

Other Anticancer Mechanisms

Beyond HDAC and kinase inhibition, benzamide derivatives exhibit a range of other anticancer activities:

-

Tubulin Polymerization Inhibition: Some benzamides target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[16][26]

-

PARP-1 Inhibition: Novel benzamide derivatives have been designed to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, representing a promising strategy for selectively killing cancer cells.[26]

-

Induction of Oxidative Stress: Certain benzamide derivatives can induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells.[27]

Experimental Protocols and Methodologies

The discovery and development of benzamide-based therapeutics rely on a suite of robust experimental techniques. Below are representative protocols for key assays.

Synthesis of Benzamide Derivatives

A common and versatile method for synthesizing benzamide derivatives is through amide coupling reactions.

Protocol: EDC/HOBt Mediated Amide Coupling

-

Acid Activation: Dissolve the desired benzoic acid derivative (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.0 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions of HCl, NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

In Vitro HDAC Inhibition Assay

A fluorogenic assay is commonly used to determine the in vitro inhibitory activity of compounds against HDAC enzymes.[28]

Protocol: Fluorogenic HDAC Inhibition Assay

-

Enzyme and Substrate Preparation: Use recombinant human HDAC1, HDAC2, or HDAC3. The substrate is typically a fluorogenic peptide derived from p53 (e.g., Ac-RHKK(acetyl)-AMC).[28]

-

Compound Preparation: Prepare serial dilutions of the test benzamide derivatives in an appropriate solvent (e.g., DMSO).

-

Incubation: Pre-incubate the HDAC enzyme with various concentrations of the inhibitor in an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4) for a specified time at 37°C.[28]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate. Incubate for a defined period (e.g., 30-90 minutes).[28]

-

Reaction Termination and Signal Development: Stop the reaction by adding a solution containing a potent HDAC inhibitor (e.g., SAHA) and a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent reporter.[28]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the antiproliferative effects of compounds on cancer cell lines.[28]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified duration (e.g., 48 hours).[28] Include a vehicle control and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Quantitative data from SAR studies are crucial for guiding drug design. The following table summarizes the HDAC inhibitory activity of a series of novel benzamide derivatives.[28]

| Compound ID | R1 Group | R2 Group | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| 7b | H | NH2 | 1 | >10 | >10 | >10 |

| 7e | H | NH2 | 2 | >10 | >10 | >10 |

| 7g | CH3 | NH2 | 0 | >10 | >10 | >10 |

| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 |

| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 |

Data sourced from a 2024 study on novel benzamide-based derivatives.[28]

Visualization of Key Concepts

Visual representations can aid in understanding complex biological pathways and experimental workflows.

General Synthetic Scheme for Benzamide Derivatives

Caption: General workflow for the synthesis of benzamide derivatives via amide coupling.

Mechanism of Benzamide-Based HDAC Inhibition

Caption: Simplified signaling pathway of HDAC inhibition by benzamide derivatives.

Future Perspectives

The benzamide scaffold continues to be a fertile ground for medicinal chemistry innovation. Current research is focused on several exciting areas:

-

Development of Isoform-Selective Inhibitors: Designing benzamide derivatives that can selectively target specific HDAC or kinase isoforms to improve efficacy and reduce off-target effects.

-

Novel Therapeutic Applications: Exploring the potential of benzamide derivatives in other disease areas, such as inflammatory disorders, neurodegenerative diseases, and infectious diseases.[3][24][29]

-

Combination Therapies: Investigating the synergistic effects of benzamide-based drugs with other therapeutic agents to overcome drug resistance and enhance treatment outcomes.

-

Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of benzamide derivatives.

References

- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals - Benchchem.

- Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed.

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.

- Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry - ACS Publications.

- A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors - Benchchem.

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide - Benchchem.

- Benzamides: Sulpiride - Pharmaguideline.

- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - Taylor & Francis Online.

- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem.

- Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - Benchchem.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI.

- (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF - ResearchGate.

- Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis - PubMed.

- Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed.

- Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry - Benchchem.

- The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation - Benchchem.

- Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy.

- Consensus on the use of substituted benzamides in psychiatric patients - PubMed.

- Spotlight on amisulpride in schizophrenia - PubMed.

- Antiemetic Medications - StatPearls - NCBI Bookshelf - NIH.

- Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed.

- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed.

- Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate.

- Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed.

Sources

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-4-chloro-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy and Precautionary Safety

The landscape of novel chemical synthesis is often fraught with data gaps for newly created or sparsely studied compounds. 3-Amino-4-chloro-N-isopropylbenzamide is one such molecule where comprehensive, peer-reviewed safety data is not yet robustly established. This guide, therefore, is constructed upon a principle of scientific prudence, leveraging established data from the closely related parent compound, 3-amino-4-chlorobenzamide (CAS 19694-10-1) . The rationale is grounded in the understanding that the addition of an N-isopropyl group is unlikely to mitigate the inherent hazards of the chlorinated aminobenzamide core structure. Consequently, the safety and handling protocols outlined herein adopt a conservative stance, treating the target compound with the same, if not a greater, degree of caution as its well-documented precursor. This approach ensures a self-validating system of safety, prioritizing the well-being of laboratory personnel in the face of incomplete toxicological data.

Section 1: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for the parent compound, 3-amino-4-chlorobenzamide, we can extrapolate the primary hazards associated with 3-Amino-4-chloro-N-isopropylbenzamide.[1][2][3][4] The presence of the aromatic amine and chlorinated ring system are the key drivers of its toxicological profile.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) - Suspected | Category 4 | H302: Harmful if swallowed (classification for some related benzamides)[4] |

| Germ Cell Mutagenicity - Suspected | Category 2 | H341: Suspected of causing genetic defects (classification for benzamide) |

Note: The acute oral toxicity and mutagenicity warnings are included as a precautionary measure based on data for related benzamide structures. The toxicological properties of 3-Amino-4-chloro-N-isopropylbenzamide itself have not been fully investigated.[1]

Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact are the most probable routes of occupational exposure.[1][5] Ingestion is also a potential, though less common, route.

Section 2: The Hierarchy of Controls - A Risk Mitigation Framework

A multi-layered approach is essential for handling this compound. The hierarchy of controls provides a systematic framework to minimize potential exposure, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: The Hierarchy of Controls prioritizes robust safety measures.

Section 3: Engineering and Administrative Controls

3.1 Engineering Controls: The First Line of Defense

Your primary defense is to physically separate yourself from the hazard.

-

Chemical Fume Hood: All weighing, handling, and reactions involving 3-Amino-4-chloro-N-isopropylbenzamide as a solid or in solution must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The hood's airflow protects against inhalation of airborne particulates and vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[5] This provides a secondary level of protection against fugitive emissions.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][6]

3.2 Administrative Controls: Safe Work Practices

These are the procedures and policies that reinforce safety.

-

Restricted Access: Designate specific areas within the lab for handling this compound. Only trained and authorized personnel should be allowed in these areas.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work. These should include step-by-step instructions for handling, storage, and emergency procedures.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5] Contaminated work clothing should be laundered separately.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashes or significant dust generation.

-

Hand Protection: Wear nitrile gloves. Given that no specific permeation data exists for this compound, it is recommended to use a double-gloving technique, especially for prolonged handling.[6] Gloves must be inspected before use and disposed of properly after handling. Never reuse disposable gloves.

-

Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, consider using chemically resistant aprons or coveralls.

-

Respiratory Protection: Under normal conditions of use within a certified fume hood, respiratory protection should not be necessary. However, if an emergency situation arises (e.g., a large spill outside of a fume hood) or for certain maintenance tasks, a NIOSH-approved respirator with a particulate filter (P95 or P100) should be used.[7]

Section 5: Detailed Handling and Storage Protocols

5.1 Step-by-Step Weighing and Handling Protocol (Solid)

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Don all required PPE (lab coat, double nitrile gloves, safety goggles). Ensure the chemical fume hood is on and functioning correctly.

-

Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

-

Weighing: Use an analytical balance inside the fume hood or a designated weighing enclosure. Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust. If dust is generated, allow it to settle before closing the container.

-

Dissolution: If preparing a solution, add the solvent to the solid within the fume hood. Cap the container and mix gently.

-

Cleanup: Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or towel (using an appropriate solvent like ethanol or isopropanol). Dispose of all contaminated materials (gloves, liners, wipes) in a designated hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water.

5.2 Storage Requirements

-

Store in a tightly sealed, clearly labeled container.[5]

-

Keep in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][5]

-

The storage area should be secured and accessible only to authorized personnel.

Section 6: Emergency Procedures

Caption: Immediate and correct response to exposure is critical.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2][5]

-

In Case of Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

-

In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[1] Avoid generating dust.

Section 7: Disposal Considerations

All waste containing 3-Amino-4-chloro-N-isopropylbenzamide must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[5] Do not empty into drains.[1]

-

Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and weighing papers, must be placed in a sealed, labeled container for hazardous waste disposal.

References

-

Benzamide, 3-amino-4-chloro-. (2023). PubChem, National Institutes of Health. [Link]

-

SAFETY DATA SHEET: 3-Amino-4-chlorobenzamide. (2024). Fisher Scientific UK. [Link]

-